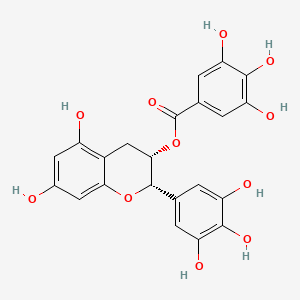
Pasakbumin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pasakbumin D is a quassinoid compound isolated from the plant Eurycoma longifolia. It is known for its potential therapeutic properties, particularly in the field of cancer research . The compound has a molecular formula of C20H26O11 and a molecular weight of 442.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pasakbumin D involves several steps, starting from the extraction of the compound from Eurycoma longifolia. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods would be essential to obtain the compound in sufficient quantities for research and potential therapeutic use .
化学反応の分析
Types of Reactions: Pasakbumin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions could lead to the formation of reduced quassinoid compounds .
科学的研究の応用
Pasakbumin D has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying quassinoid structures and their reactivity. In biology and medicine, this compound is being investigated for its potential anticancer properties, as it has shown promising results in inhibiting the growth of cancer cells . Additionally, the compound is being studied for its potential use in treating other diseases, such as tuberculosis .
作用機序
The mechanism of action of Pasakbumin D involves its interaction with specific molecular targets and pathways within cells. The compound is known to induce autophagy, a process that helps in the degradation and recycling of cellular components. This autophagic activity is mediated through the ERK1/2 and NF-κB signaling pathways, which play crucial roles in regulating cell survival and inflammation . By promoting autophagy, this compound helps in the elimination of intracellular pathogens and the inhibition of cancer cell growth .
類似化合物との比較
Pasakbumin D is similar to other quassinoid compounds, such as Pasakbumin A and Eurycomanone. it is unique in its specific molecular structure and the distinct biological activities it exhibits. For instance, while Pasakbumin A is known for its antimycobacterial properties, this compound is primarily studied for its anticancer potential . Other similar compounds include 13β,21-Dihydroxyeurycomanone and other quassinoids isolated from Eurycoma longifolia .
特性
分子式 |
C20H26O11 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC名 |
(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,6,7,8,17-hexahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |
InChI |
InChI=1S/C20H26O11/c1-7-3-9(22)11(23)16(2)8(7)4-10-17-6-30-19(28,14(16)17)15(26)18(27,5-21)20(17,29)12(24)13(25)31-10/h3,8,10-12,14-15,21,23-24,26-29H,4-6H2,1-2H3/t8-,10+,11+,12-,14+,15+,16+,17+,18+,19+,20-/m0/s1 |
InChIキー |
RAEMEFYCJKMHGJ-NURDAXFGSA-N |
異性体SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@]4([C@H](C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O |
正規SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(CO)O)O)(OC5)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B11933434.png)


![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)


![(3R)-4-[[(1R)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2R)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B11933465.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)
![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
